
Rocuronium Bromide N-Oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rocuronium Bromide N-Oxide is a derivative of Rocuronium Bromide, which is a non-depolarizing neuromuscular blocking agent used in modern anesthesia to facilitate tracheal intubation and provide skeletal muscle relaxation during surgery or mechanical ventilation . This compound retains the core structure of Rocuronium Bromide but includes an additional N-oxide functional group, which may alter its chemical and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Rocuronium Bromide N-Oxide typically involves the oxidation of Rocuronium Bromide. A common method includes the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to introduce the N-oxide group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity while minimizing the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions: Rocuronium Bromide N-Oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state derivatives.
Reduction: Reduction reactions can revert the N-oxide group back to the original amine.
Substitution: Nucleophilic substitution reactions can occur at the N-oxide group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of this compound typically yields Rocuronium Bromide .
Scientific Research Applications
Pharmacological Applications
1.1 Neuromuscular Blockade
Rocuronium Bromide N-Oxide is utilized for its neuromuscular blocking properties, facilitating tracheal intubation and muscle relaxation during surgical procedures. Its mechanism involves competitive antagonism at the neuromuscular junction, inhibiting acetylcholine from binding to nicotinic receptors on the motor end plate .
1.2 Rapid Sequence Intubation
This compound is particularly effective for rapid sequence intubation due to its quick onset of action, achieving maximum blockade in most patients within 4 minutes after administration . The effective dose (ED95) for achieving significant neuromuscular block is approximately 0.3 mg/kg under opioid/nitrous oxide/oxygen anesthesia .
Clinical Research Findings
2.1 Inflammation and Pain Modulation
Recent studies have indicated that Rocuronium Bromide may play a role in modulating inflammation and pain response. One study demonstrated that treatment with Rocuronium Bromide inhibited endothelial nitric oxide synthase and suppressed nitric oxide production in calf pulmonary artery endothelial cells, which could be linked to inflammation and pain pathways .
Parameter | Control | 10 µg/mL | 100 µg/mL | 1000 µg/mL | 2000 µg/mL |
---|---|---|---|---|---|
iNOS Expression | 1.00 | 1.23 | 1.97 | 2.13 | 2.27 |
eNOS Expression | 1.00 | 0.88 | 0.63 | 0.26 | 0.37 |
Nitric Oxide Production (µM) | 3.71 | 2.91 | 2.96 | 2.46 | 1.96 |
Prostaglandin E2 Synthesis (pg/well) | - | 55.97 | 59.07 | 64.17 | 96.73 |
This table summarizes the effects of varying concentrations of Rocuronium Bromide on key inflammatory markers in endothelial cells.
Toxicological Studies
3.1 Developmental Toxicology
Developmental studies have assessed the impact of this compound on fetal development in animal models, revealing potential risks associated with its use during pregnancy . In studies involving pregnant rabbits and rats, it was observed that high doses could lead to adverse developmental outcomes, necessitating careful consideration when administering this compound to pregnant patients.
Future Directions in Research
The exploration of this compound's applications is still evolving, with potential areas for future research including:
- Enhanced Analgesic Properties: Investigating the analgesic effects of this compound could provide insights into its utility for pain management beyond muscle relaxation.
- Vascular Health Implications: Further studies are warranted to understand how this compound influences vascular health, particularly concerning nitric oxide synthesis and endothelial function.
- Alternative Delivery Methods: Researching alternative delivery systems for this compound could enhance its efficacy and reduce side effects during surgical procedures.
Mechanism of Action
Rocuronium Bromide N-Oxide exerts its effects by interacting with nicotinic acetylcholine receptors at the neuromuscular junction. It acts as a competitive antagonist, blocking the action of acetylcholine and preventing muscle contraction. The presence of the N-oxide group may influence its binding affinity and duration of action compared to Rocuronium Bromide .
Comparison with Similar Compounds
Rocuronium Bromide: The parent compound, widely used as a neuromuscular blocking agent.
Vecuronium Bromide: Another non-depolarizing neuromuscular blocker with a similar structure but different pharmacokinetic properties.
Pancuronium Bromide: A longer-acting neuromuscular blocker with a different chemical structure.
Uniqueness: Rocuronium Bromide N-Oxide is unique due to the presence of the N-oxide functional group, which may alter its chemical reactivity, pharmacokinetics, and pharmacodynamics compared to other neuromuscular blocking agents .
Properties
Molecular Formula |
C32H53BrN2O5 |
---|---|
Molecular Weight |
625.7 g/mol |
IUPAC Name |
[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-3-hydroxy-10,13-dimethyl-2-(4-oxidomorpholin-4-ium-4-yl)-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate;bromide |
InChI |
InChI=1S/C32H53N2O5.BrH/c1-5-12-33(13-6-7-14-33)27-20-26-24-9-8-23-19-29(36)28(34(37)15-17-38-18-16-34)21-32(23,4)25(24)10-11-31(26,3)30(27)39-22(2)35;/h5,23-30,36H,1,6-21H2,2-4H3;1H/q+1;/p-1/t23-,24+,25-,26-,27-,28-,29-,30-,31-,32-;/m0./s1 |
InChI Key |
LVPWPQUWQOUKSZ-FMCCZJBLSA-M |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@@H]([C@H](C4)O)[N+]5(CCOCC5)[O-])C)C)[N+]6(CCCC6)CC=C.[Br-] |
Canonical SMILES |
CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)O)[N+]5(CCOCC5)[O-])C)C)[N+]6(CCCC6)CC=C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.